molecular formula C10H12O3S B2387171 Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate CAS No. 30519-00-7

Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate

Cat. No.: B2387171
CAS No.: 30519-00-7
M. Wt: 212.26
InChI Key: ONYPOOPLTKMOLC-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate is an organic compound with the molecular formula C10H12O3S. It is characterized by the presence of an ethyl ester group, a hydroxyphenyl group, and a sulfanyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate typically involves the esterification of 2-[(4-hydroxyphenyl)sulfanyl]acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-methoxyphenyl)sulfanyl]acetate
  • Ethyl 2-[(4-aminophenyl)sulfanyl]acetate
  • Ethyl 2-[(4-chlorophenyl)sulfanyl]acetate

Uniqueness

Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties. The hydroxy group enhances its reactivity and potential for hydrogen bonding, making it a valuable compound in various applications .

Properties

IUPAC Name

ethyl 2-(4-hydroxyphenyl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYPOOPLTKMOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethyl bromoacetate (21.5 mL, 194 mmol) and potassium carbonate (50.7 g, 367 mmol) were added to a DMF (450 mL) solution of 4-mercaptophenol (23.1 g, 183 mmol), and the mixture was stirred at room temperature overnight. The solvents were distilled off under a reduced pressure, water was added to the residue, and the product was extracted with ethyl acetate. The organic layer was washed with a saturated sodium chloride solution, and then dried over anhydrous sodium sulfate, and solvents were distilled off under a reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=5:1), to give 30.3 g (78%) of the captioned compound.
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21.5 mL
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50.7 g
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23.1 g
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450 mL
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Yield
78%

Synthesis routes and methods II

Procedure details

To a solution of 4-mercaptophenol (49.7 mg, 0.39 mmol) in tetrahydrofuran (2 mL) was added cesium carbonate (128 mg, 0.39 mmol) and ethyl bromoaceate (44 μL, 0.39 mmol) and the reaction was stirred at 50° C. overnight. The reaction was quenched with water and extracted with ethyl acetate (3×10 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel with hexanes and EtOAc to afford ethyl 2-(4-hydroxyphenylthio)acetate (507).
Quantity
49.7 mg
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reactant
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cesium carbonate
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128 mg
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44 μL
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reactant
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2 mL
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solvent
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 4-mercaptophenol in dry acetone was treated successively with excess of potassium carbonate and ethyl bromoacetate. The reaction mixture was refluxed overnight. After allowing the reaction mixture to cool to rt, it was filtered through celite and washed with acetone. The filtrate was concentrated and the residue was partitioned between water and EtOAc. The layers were separated and the organic layer was dried over MgSO4, filtered and concentrated in-vacuo. The residue was purified by flash chromatography (silica, hexanes:ether, 3:1 to 1:1) to provide the desired thioether.
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